molecular formula C12H14N2O2S B12648773 Tioxymid CAS No. 70751-94-9

Tioxymid

Cat. No.: B12648773
CAS No.: 70751-94-9
M. Wt: 250.32 g/mol
InChI Key: SJDGOKGRYGWNTC-UHFFFAOYSA-N
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Description

Tioxymid, also known as 5-isothiocyanato-2-methoxy-N,N,3-trimethylbenzamide, is a chemical compound with the molecular formula C12H14N2O2S. It is primarily known for its applications as a fungicide in agricultural settings. The compound is characterized by its isothiocyanate functional group, which contributes to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tioxymid typically involves the reaction of 5-amino-2-methoxy-N,N,3-trimethylbenzamide with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

    Starting Material: 5-amino-2-methoxy-N,N,3-trimethylbenzamide

    Reagent: Thiophosgene

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent decomposition of the thiophosgene.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Tioxymid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the isothiocyanate group under mild conditions.

Major Products

Scientific Research Applications

Tioxymid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Tioxymid involves the inhibition of key enzymes in fungal cells. The isothiocyanate group reacts with thiol groups in proteins, leading to the disruption of essential cellular processes. This results in the inhibition of fungal growth and proliferation. The molecular targets include enzymes involved in cellular respiration and cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Thiomide
  • Thioamide
  • Thiocarbamate

Comparison

Tioxymid is unique due to its specific isothiocyanate functional group, which imparts distinct biological activity compared to other similar compounds. While thiomide and thioamide also contain sulfur, their functional groups differ, leading to variations in their chemical reactivity and biological effects. Thiocarbamate, on the other hand, has a different mechanism of action and is used in different applications .

Conclusion

This compound is a versatile compound with significant applications in agriculture, chemistry, biology, and medicine Its unique chemical structure and reactivity make it a valuable tool in various scientific and industrial fields

Properties

CAS No.

70751-94-9

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

5-isothiocyanato-2-methoxy-N,N,3-trimethylbenzamide

InChI

InChI=1S/C12H14N2O2S/c1-8-5-9(13-7-17)6-10(11(8)16-4)12(15)14(2)3/h5-6H,1-4H3

InChI Key

SJDGOKGRYGWNTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)N(C)C)N=C=S

Origin of Product

United States

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